

Application Notes & Protocols: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Dehydrovomifoliol

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Dehydrovomifoliol is a sesquiterpenoid found in various plants and has been noted for its potential biological activities. Accurate and reliable analytical methods are crucial for its identification and quantification in complex matrices such as plant extracts and biological samples. Gas chromatography-mass spectrometry (GC-MS) offers a robust platform for the analysis of dehydrovomifoliol, providing high resolution and sensitivity. These application notes provide a detailed protocol for the GC-MS analysis of dehydrovomifoliol, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

1. Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction of dehydrovomifoliol from dried plant material.

- Materials:
 - Dried and powdered plant material
 - Methanol or Ethanol (analytical grade)



- N-hexane, Chloroform (optional, for fractionation)
- Rotary evaporator
- Whatman No. 1 filter paper
- Vortex mixer
- Centrifuge
- Syringe filters (0.45 μm)
- Procedure:
 - Weigh approximately 10 g of dried, powdered plant material.
 - Suspend the powder in 100 mL of methanol or ethanol in a flask.
 - Agitate the mixture on an orbital shaker for 24-72 hours at room temperature.[1][2]
 - Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
 - Concentrate the filtrate using a rotary evaporator at a temperature below 40°C until the solvent is completely removed.
 - The resulting crude extract can be further purified by liquid-liquid extraction with solvents of increasing polarity (e.g., n-hexane, chloroform) if a cleaner sample is required.
 - For GC-MS analysis, accurately weigh a portion of the dried extract (e.g., 5-15 mg) and reconstitute it in a suitable volatile solvent such as methanol or ethyl acetate to a final concentration of 1 mg/mL.[4]
 - Vortex the sample to ensure complete dissolution.
 - Centrifuge the sample to pellet any remaining particulate matter.
 - Filter the supernatant through a 0.45 μm syringe filter into a GC vial.
- 2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis



The following parameters are recommended for the analysis of dehydrovomifoliol. Instrument conditions may need to be optimized for specific equipment.

- Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., Agilent, Shimadzu, PerkinElmer).
- GC Conditions:
 - Column: DB-5MS or similar non-polar capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness).[1]
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][3]
 - Injector Temperature: 250°C.[1][5]
 - Injection Volume: 1 μL.
 - Injection Mode: Splitless or split (e.g., 10:1 ratio).
 - Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp to 180°C at a rate of 10°C/min.
 - Ramp to 280°C at a rate of 5°C/min, hold for 10 minutes.[1]
- MS Conditions:
 - Ion Source Temperature: 230°C.[5]
 - Interface Temperature: 280°C.
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.[3]
 - Mass Scan Range: m/z 40-500.



Solvent Delay: 3-5 minutes.

Data Presentation

Table 1: Quantitative Data for Dehydrovomifoliol

Parameter	Value	Reference
Molecular Formula	C13H18O3	[6]
Molecular Weight	222.28 g/mol	[6]
Kovats Retention Index (Semistandard non-polar column)	1799.8	[6]

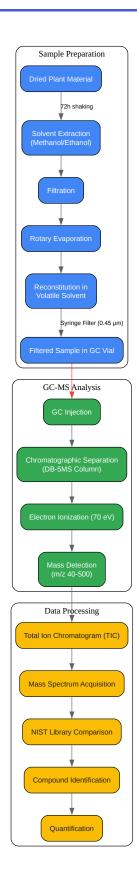
Table 2: Mass Spectral Data of Dehydrovomifoliol

Mass-to-Charge Ratio (m/z)	Relative Intensity	Putative Fragment
124	Base Peak	[C ₈ H ₁₂ O] ⁺
43	High	[C ₂ H ₃ O] ⁺
41	High	[C ₃ H ₅] ⁺

Note: Data is based on the top peaks listed in the PubChem database. A full experimental mass spectrum with relative intensities for all fragments is recommended for definitive identification.[6]

Mandatory Visualization



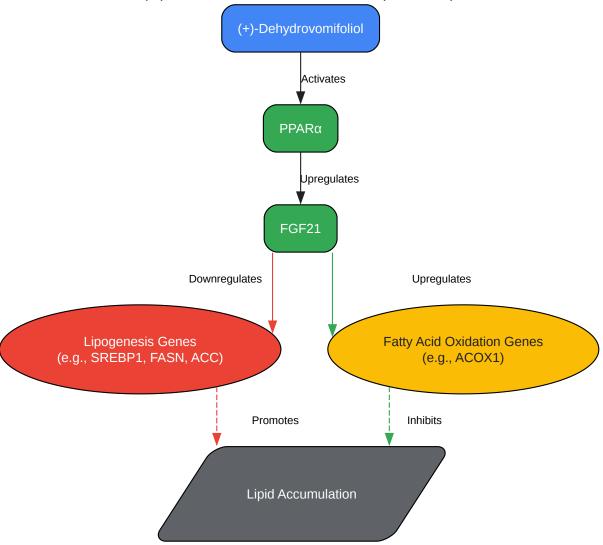


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Caption: Workflow for the GC-MS analysis of dehydrovomifoliol.



Hypothesized Signaling Pathway of Dehydrovomifoliol (Lipid Metabolism Modulation in HepG2 Cells)



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Caption: Signaling pathway of dehydrovomifoliol in lipid metabolism.[7]



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